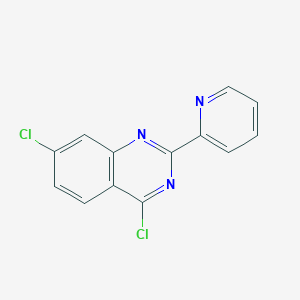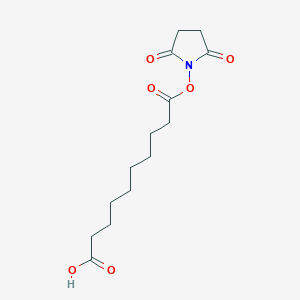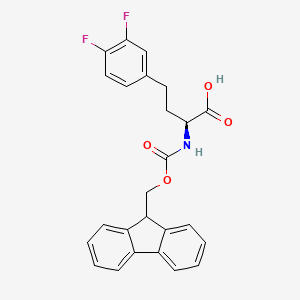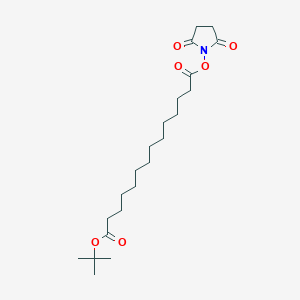![molecular formula C16H26ClN B8097468 3-[(4-tert-Butylphenyl)methyl]piperidine HCl](/img/structure/B8097468.png)
3-[(4-tert-Butylphenyl)methyl]piperidine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H26ClN. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a 4-tert-butylphenylmethyl group, making it a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzyl chloride from 4-tert-butylbenzyl alcohol using thionyl chloride or another chlorinating agent.
Nucleophilic Substitution: The 4-tert-butylbenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-[(4-tert-butylphenyl)methyl]piperidine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the piperidine ring to a piperidine derivative with different substituents.
Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: Employed in studies to understand the interaction of piperidine derivatives with biological systems, particularly in receptor binding studies.
Medicine:
Pharmaceuticals: Investigated for its potential use in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Industry:
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism by which 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved are often studied using computational modeling and experimental assays to elucidate the compound’s bioactivity.
相似化合物的比较
- 3-[(4-Methylphenyl)methyl]piperidine hydrochloride
- 3-[(4-Ethylphenyl)methyl]piperidine hydrochloride
- 3-[(4-Isopropylphenyl)methyl]piperidine hydrochloride
Uniqueness: 3-[(4-tert-Butylphenyl)methyl]piperidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different alkyl substituents on the benzyl group.
属性
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N.ClH/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14;/h6-9,14,17H,4-5,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSGOWAUDQGSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8097387.png)

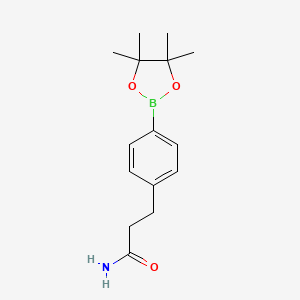
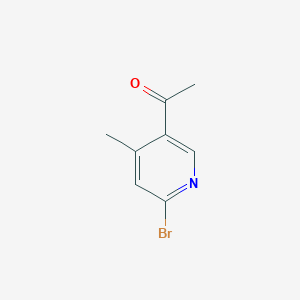
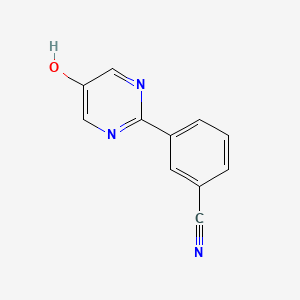
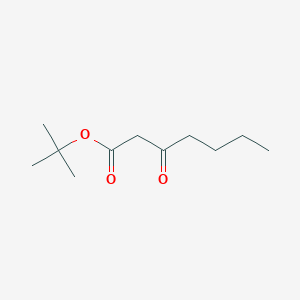
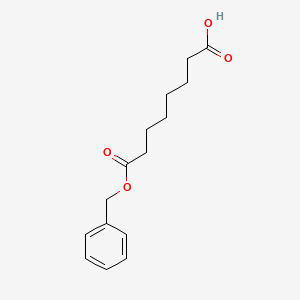
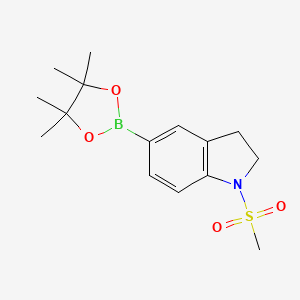

![6,7-dibromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8097459.png)
